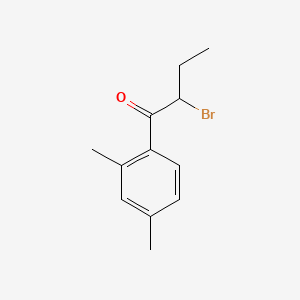

2-Bromo-1-(2,4-dimethylphenyl)butan-1-one

Description

2-Bromo-1-(2,4-dimethylphenyl)butan-1-one is a brominated ketone derivative featuring a butanone backbone substituted with a 2,4-dimethylphenyl group and a bromine atom at the β-position. Its molecular formula is C₁₂H₁₅BrO, with a molecular weight of 255.15 g/mol . This compound is utilized in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for pharmaceuticals or agrochemicals. Key identifiers include:

- CAS RN: Not explicitly listed in the evidence, but structurally similar compounds (e.g., 2-Bromo-1-(2,4-dimethylphenyl)ethanone) have CAS RN 26346-85-0 .

- Physical State: Typically a solid, with commercial availability in amber glass bottles at ≥97% purity .

- Safety: Classified as a flammable solid and corrosive substance under UN3261 .

Properties

IUPAC Name |

2-bromo-1-(2,4-dimethylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-4-11(13)12(14)10-6-5-8(2)7-9(10)3/h5-7,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZRDASCYVLRFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=C(C=C(C=C1)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,4-dimethylphenyl)butan-1-one typically involves the bromination of 1-(2,4-dimethylphenyl)butan-1-one. This can be achieved by reacting 1-(2,4-dimethylphenyl)butan-1-one with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may include additional purification steps such as recrystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,4-dimethylphenyl)butan-1-one undergoes several types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

Major Products

Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

Reduction: The major product is 1-(2,4-dimethylphenyl)butan-1-ol.

Oxidation: The major product is 2-bromo-1-(2,4-dimethylphenyl)butanoic acid.

Scientific Research Applications

2-Bromo-1-(2,4-dimethylphenyl)butan-1-one is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: As a potential lead compound in the development of new pharmaceuticals.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,4-dimethylphenyl)butan-1-one involves its interaction with nucleophiles due to the presence of the electrophilic carbonyl group and the bromine atom. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This makes it useful in studies of enzyme inhibition and protein-ligand interactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity, stability, and applications of brominated aryl ketones depend on substituent patterns and backbone length. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Ethanone derivatives generally have lower molecular weights and higher melting points (e.g., 44°C for C₁₀H₁₁BrO) due to compact structures .

Substituent Effects :

- Electron-withdrawing groups (e.g., -Cl in 2-chlorophenyl derivatives) increase electrophilicity at the carbonyl carbon, accelerating reactions like nucleophilic acyl substitution .

- Bulky substituents (e.g., 2,4-dimethylphenyl) reduce solubility in polar solvents but improve stability against hydrolysis .

Halogen Variation :

- Fluorine substituents (e.g., 4-fluorophenyl) enhance metabolic stability in pharmaceutical intermediates compared to bromine or chlorine .

Notable Findings:

- Nucleophilic Substitution: Butanone derivatives undergo regioselective substitution at the β-bromo position, as demonstrated in the synthesis of β-bromo alcohols via sodium borohydride reduction .

- Catalyzed Reactions : Palladium-catalyzed coupling of this compound with arylboronic acids yields biaryl ketones, valuable in drug discovery .

Biological Activity

2-Bromo-1-(2,4-dimethylphenyl)butan-1-one is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural characteristics, including the presence of a bromine atom and a dimethyl-substituted phenyl group, suggest potential biological activities that merit detailed investigation.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₅BrO

- Molecular Weight : 241.17 g/mol

- Structural Features : The compound features a butanone backbone with a bromine atom at the 2-position and a 2,4-dimethylphenyl group. This configuration influences its reactivity and interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances electrophilicity, potentially enabling the compound to participate in nucleophilic attack reactions or to act as a signaling molecule in cellular pathways.

Biological Activity Overview

Research on structurally related compounds has indicated that halogenated ketones can exhibit significant biological activities, including:

- Antifungal Properties : Compounds similar to this compound have been studied for their antifungal activities, suggesting potential applications in treating fungal infections.

- Anticancer Activity : Preliminary studies indicate that derivatives of bromo-substituted ketones may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inducing apoptosis in cancer cells .

1. Antifungal Activity

A study investigating the antifungal properties of related compounds demonstrated that certain bromo-substituted butanones exhibit effective inhibition against fungal strains. These findings support the hypothesis that this compound may also possess similar antifungal capabilities.

2. Anticancer Potential

Research on related bromo-ketones revealed significant cytotoxicity against several cancer cell lines:

- MCF-7 (Breast Cancer) : Compounds demonstrated IC50 values in the micromolar range, indicating effective growth inhibition.

- CEM-13 (Leukemia) : Similar compounds showed enhanced activity compared to standard treatments like doxorubicin .

The presence of methyl groups on the phenyl ring was noted to enhance these effects, potentially due to improved hydrophobic interactions with target proteins.

Data Table: Comparative Biological Activities

| Compound Name | Activity Type | Target Cell Lines | IC50 (µM) |

|---|---|---|---|

| This compound | Antifungal | Various fungal strains | TBD |

| 1-(3,4-Dimethylphenyl)butan-1-one | Anticancer | MCF-7 | 15.63 |

| 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one | Anticancer | CEM-13 | TBD |

| Doxorubicin | Anticancer | MCF-7 | 10.38 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.